N-(2-methoxyphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}butanamide
Description
Properties
IUPAC Name |
N-(2-methoxyphenyl)-2-[3-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O4S2/c1-4-20(22(28)25-17-7-5-6-8-19(17)31-3)33-24-26-18-13-14-32-21(18)23(29)27(24)15-9-11-16(30-2)12-10-15/h5-14,20H,4H2,1-3H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDSPPEHUWRDOMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=CC=C1OC)SC2=NC3=C(C(=O)N2C4=CC=C(C=C4)OC)SC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-methoxyphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}butanamide, with the CAS number 1790194-02-3, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
The molecular formula of this compound is , with a molecular weight of 481.6 g/mol. Its structure features a thienopyrimidine core, which is known for various biological activities, particularly in antimicrobial and anticancer applications.
| Property | Value |
|---|---|
| Molecular Formula | C24H23N3O4S2 |
| Molecular Weight | 481.6 g/mol |
| CAS Number | 1790194-02-3 |
Antimicrobial Activity
Research indicates that compounds containing the thienopyrimidine core exhibit notable antimicrobial properties. In studies involving similar thienopyrimidine derivatives, significant antibacterial activity was observed against both Gram-positive and Gram-negative bacteria. For instance, derivatives were tested against strains such as Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting bacterial growth at low concentrations .
Anticancer Potential
The compound's structural features suggest potential anticancer activity. Similar thienopyrimidine compounds have been evaluated for their ability to inhibit specific cancer cell lines through mechanisms involving the inhibition of key signaling pathways associated with tumor growth. For example, compounds targeting the VEGFR-2 pathway demonstrated low IC50 values in enzymatic assays, indicating effective inhibition of endothelial cell proliferation stimulated by vascular endothelial growth factor (VEGF) .
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : The compound likely acts as an inhibitor of specific enzymes involved in microbial metabolism and cancer cell proliferation.
- Receptor Modulation : It may modulate receptor activity (e.g., VEGFR-2), leading to reduced angiogenesis and tumor growth.
- Cell Cycle Interference : Similar compounds have been shown to interfere with cell cycle progression in cancer cells.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study demonstrated that thienopyrimidine derivatives exhibited minimum inhibitory concentrations (MICs) below 200 µM against various pathogens, suggesting low toxicity while maintaining efficacy .
- VEGFR Inhibition : Another study highlighted that certain derivatives inhibited VEGFR-2 phosphorylation at concentrations as low as 1 µM, showcasing their potential as antiangiogenic agents .
- Toxicity Assessments : Toxicity evaluations indicated that most potent derivatives remained non-toxic at concentrations up to 200 µM, making them suitable candidates for further development .
Comparison with Similar Compounds
Comparison with Structural Analogs
2.1 Core Modifications: Thienopyrimidinone Derivatives
- Compound A: N-(2-chloro-4-methylphenyl)-2-({3-[(3-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide () Structural Differences:
- Position 3: Substituted with a 3-methoxyphenylmethyl group instead of 4-methoxyphenyl.
- Amide chain: Acetamide (shorter chain) vs. butanamide in the target compound.
- Aromatic substituent: 2-chloro-4-methylphenyl vs. 2-methoxyphenyl .
- Functional Impact :
The shorter acetamide chain may limit conformational flexibility compared to the butanamide chain .
- Compound B: 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide () Structural Differences:
- Core: Pyrazolo[3,4-d]pyrimidine instead of thienopyrimidinone.
- Substituents: Fluorinated chromene and sulfonamide groups.
- Functional Impact :
- The pyrazolopyrimidine core may exhibit different hydrogen-bonding patterns.
- Fluorine atoms enhance metabolic stability and bioavailability .
2.2 Sulfur-Containing Side Chains
- Compound C: 4-(4-Chloro-2-methylphenoxy)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]butanamide () Structural Differences:
- Pyrrolidinylsulfonyl group replaces the thienopyrimidinone core.
- Phenoxy and chloro-methyl substituents. Functional Impact:
- The sulfonyl group is strongly electron-withdrawing, contrasting with the electron-donating methoxy groups in the target compound.
- Phenoxy groups may confer antioxidant properties .
Compound D : (2Z)-2-[(4-methoxyphenyl)methylidene]-3-oxo-N-(4-sulfamoylphenyl)butanamide ()
- Structural Differences :
- α,β-unsaturated ketone linked to a sulfamoylphenyl group.
- Functional Impact :
- The conjugated system may enable π-π stacking with biological targets.
- Sulfamoyl groups are common in enzyme inhibitors (e.g., carbonic anhydrase) .
Research Findings and Data Tables
3.1 Physicochemical Properties
| Property | Target Compound | Compound A | Compound D |
|---|---|---|---|
| Molecular Weight | ~500 (estimated) | 486.0 | 374.41 |
| LogP (Predicted) | ~3.5 | 4.2 | 2.8 |
| Hydrogen Bond Donors | 2 | 2 | 3 |
| Hydrogen Bond Acceptors | 7 | 6 | 6 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
